molecular formula C20H16BrN3O3 B11557027 2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide

Cat. No.: B11557027
M. Wt: 426.3 g/mol
InChI Key: KBSGDUVPUWHGSK-LPYMAVHISA-N
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Description

2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide typically involves the condensation of 4-bromonaphthalene-1-carbaldehyde with 3-nitrophenylhydrazine in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding azides or other oxidized derivatives.

    Reduction: Reduction of the nitro group to an amine group is a common reaction, typically using reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom in the naphthalene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Azides or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic and functional groups.

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromonaphthalen-1-yl)acetohydrazide: Lacks the nitrophenyl group, potentially altering its reactivity and applications.

    N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide: Lacks the bromonaphthalene group, which may affect its chemical properties and uses.

Uniqueness

The presence of both the bromonaphthalene and nitrophenyl groups in 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide makes it unique, providing a combination of reactivity and functionalization options not found in simpler compounds.

Properties

Molecular Formula

C20H16BrN3O3

Molecular Weight

426.3 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C20H16BrN3O3/c1-13(14-5-4-6-16(11-14)24(26)27)22-23-20(25)12-15-9-10-19(21)18-8-3-2-7-17(15)18/h2-11H,12H2,1H3,(H,23,25)/b22-13+

InChI Key

KBSGDUVPUWHGSK-LPYMAVHISA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=C(C2=CC=CC=C12)Br)/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)CC1=CC=C(C2=CC=CC=C12)Br)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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